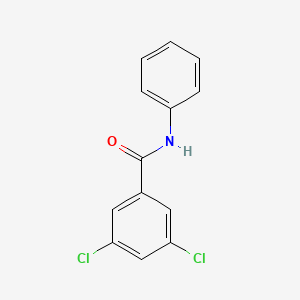![molecular formula C17H30N6O4 B5802688 N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide](/img/structure/B5802688.png)
N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide, also known as BAPTA-2, is a synthetic compound used in scientific research as a calcium chelator. It is widely used to study the role of calcium ions in various biological processes, including cell signaling, gene expression, and apoptosis.
作用機序
N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide acts as a calcium chelator, binding to calcium ions and preventing them from participating in biological processes. Calcium ions are essential for many cellular processes, including muscle contraction, neurotransmitter release, and enzyme activation. By chelating calcium ions, this compound can selectively block specific calcium-dependent processes, allowing researchers to investigate the role of calcium ions in various biological processes.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It can block calcium-dependent processes, leading to changes in cellular signaling, gene expression, and protein synthesis. This compound can also inhibit muscle contraction, neurotransmitter release, and hormone secretion. Additionally, this compound can induce apoptosis in certain cell types, making it a useful tool for investigating the role of calcium ions in cell death.
実験室実験の利点と制限
N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide has several advantages for lab experiments. It is a highly specific calcium chelator, allowing researchers to selectively block specific calcium-dependent processes. This compound is also membrane-permeable, making it effective at penetrating cell membranes and blocking intracellular calcium signaling. However, this compound has some limitations. It can bind to other metal ions, such as magnesium and zinc, which can affect its specificity. Additionally, this compound can induce cell death in certain cell types, making it important to use it at appropriate concentrations and in appropriate cell types.
将来の方向性
There are several future directions for N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide research. One potential direction is to investigate the role of calcium ions in cancer cell proliferation and metastasis. This compound could be used to selectively block calcium-dependent processes involved in cancer cell growth and migration, leading to the development of new cancer therapies. Another potential direction is to investigate the role of calcium ions in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound could be used to study the effects of calcium ion dysregulation on neuronal function and survival, leading to the development of new treatments for these diseases. Overall, this compound is a powerful tool for investigating the role of calcium ions in various biological processes, and its future applications are promising.
合成法
N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide can be synthesized by reacting BAPTA with cyclohexyl isocyanate. BAPTA is a well-known calcium chelator, and its modification with cyclohexyl isocyanate increases its lipophilicity, making it more effective at penetrating cell membranes. The reaction between BAPTA and cyclohexyl isocyanate results in the formation of this compound, which is a white crystalline solid with a molecular weight of 618.8 g/mol.
科学的研究の応用
N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide is widely used in scientific research to study the role of calcium ions in various biological processes. It is a powerful tool for investigating the signaling pathways involved in cell proliferation, differentiation, and apoptosis. This compound is also used to study the role of calcium ions in synaptic transmission, muscle contraction, and hormone secretion. Additionally, this compound is used to investigate the effects of calcium ion chelation on gene expression and protein synthesis.
特性
IUPAC Name |
[(Z)-[(3Z)-1,3-diamino-3-(cyclohexylcarbamoyloxyimino)propylidene]amino] N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N6O4/c18-14(22-26-16(24)20-12-7-3-1-4-8-12)11-15(19)23-27-17(25)21-13-9-5-2-6-10-13/h12-13H,1-11H2,(H2,18,22)(H2,19,23)(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGVOXZOKSOWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)ON=C(CC(=NOC(=O)NC2CCCCC2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)O/N=C(\N)/C/C(=N/OC(=O)NC2CCCCC2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

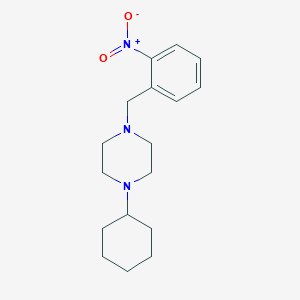

![[4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5802636.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5802643.png)
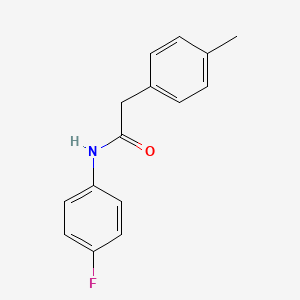
![N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5802655.png)
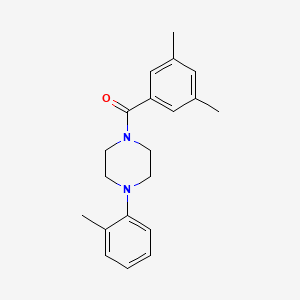
![2-[(cyclopropylcarbonyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5802664.png)
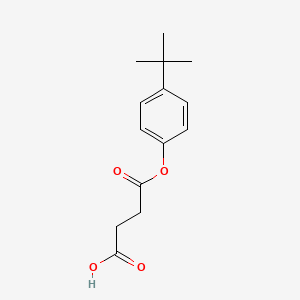
![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5802668.png)
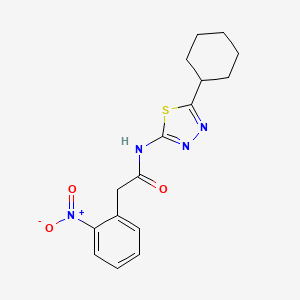
![N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide](/img/structure/B5802704.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5802707.png)
